molecular formula C14H13N5OS2 B5533206 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5533206
M. Wt: 331.4 g/mol
InChI Key: WDCLRPJBLIAXJA-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of chemicals that have been synthesized and studied for various applications, including antimicrobial and anticancer activities.

Synthesis Analysis

  • Synthesis Process : Several derivatives, including related compounds, have been synthesized using specific reactions and confirmed through spectral data like MS, IR, CHN, and 1H NMR (Huicheng Wang et al., 2010).

Molecular Structure Analysis

  • Structural Elucidation : The molecular structures of such compounds are often elucidated using techniques like 1H NMR, 13C NMR, MS, IR, and elemental analyses (G. Liao et al., 2017).

Chemical Reactions and Properties

  • Chemical Behavior : These compounds undergo various chemical reactions to form derivatives with potential biological activity (K. Ramalingam et al., 2019).

Physical Properties Analysis

  • Crystal Structure : Studies like the one by K. Saravanan et al. (2016) focus on the crystal structure, providing insights into the physical properties of similar compounds (K. Saravanan et al., 2016).

Chemical Properties Analysis

  • pKa Determination : Research on related compounds includes determining acidity constants (pKa) through UV spectroscopic studies, which helps understand the chemical properties (M. Duran & M. Canbaz, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not known, compounds containing 1,2,4-triazole and thiazole rings often exhibit biological activity by interacting with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-9-15-14(19-18-9)22-8-12(20)17-13-16-11(7-21-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLRPJBLIAXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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